6-bromo-5-methoxy-2,2-dimethyl-2H-chromene
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Overview
Description
6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves several steps. One common method includes the bromination of 5-methoxy-2,2-dimethyl-2H-chromene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, aldehydes, acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2-dimethyl-2H-chromene: Lacks the methoxy group, which may affect its biological activity and reactivity.
5-Methoxy-2,2-dimethyl-2H-chromene: Lacks the bromine atom, leading to different chemical properties and applications.
Uniqueness
6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-5-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3 |
InChI Key |
YQBFSOBPPHTQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C |
Origin of Product |
United States |
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